molecular formula C15H15N5O3S B6581339 methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate CAS No. 1203272-23-4

methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B6581339
CAS RN: 1203272-23-4
M. Wt: 345.4 g/mol
InChI Key: LPAGADISCQZIRY-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . It also contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This type of structure is often found in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a benzodiazole ring attached to a carbamate group. The benzodiazole ring is a bicyclic structure consisting of a benzene ring fused to a diazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carbamates generally have moderate to high water solubility and are stable under normal temperatures and pressures .

Safety and Hazards

Carbamates can be toxic if ingested, inhaled, or absorbed through the skin . They can cause a range of symptoms from mild irritation to severe respiratory distress, depending on the specific compound and the level of exposure .

Future Directions

The future directions for this compound would depend on its specific applications. If it has pharmaceutical or agrochemical applications, future research could focus on improving its efficacy, reducing its toxicity, or finding new uses for it .

Biochemical Analysis

Biochemical Properties

Methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with benzodiazepine receptors, acting as a partial inverse agonist at the GABA_A receptor . This interaction increases the release of neurotransmitters such as acetylcholine and noradrenaline, which are critical for various neural functions . Additionally, the compound influences GABA-dependent chloride uptake in neurons, further highlighting its role in modulating neural activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce anxiogenic and proconvulsant effects in various cell types . The compound’s influence on cell signaling pathways, particularly those involving GABA_A receptors, leads to alterations in gene expression and cellular metabolism. For instance, it has been shown to disrupt corticolimbic network interactions, which are essential for memory retention and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GABA_A receptor. This binding results in the modulation of receptor activity, leading to changes in ion flux across the neuronal membrane . The compound acts as a partial inverse agonist, which means it reduces the receptor’s activity below its basal level, thereby inducing anxiogenic and proconvulsant effects . This mechanism also involves the inhibition of enzyme activity related to neurotransmitter metabolism, further influencing neural function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has been found to cause severe anxiety attacks in phase I studies, indicating its potent anxiogenic properties . Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound’s effects on neural activity can persist, leading to sustained changes in behavior and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to reduce food and water intake, indicating its impact on feeding behavior . At higher doses, it induces generalized seizures and reduces the seizure threshold, highlighting its proconvulsant properties . These dosage-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as GABA transaminase, which is involved in the metabolism of GABA, a key neurotransmitter . This interaction can influence metabolic flux and alter the levels of metabolites within neural cells. Additionally, the compound’s structure allows it to participate in redox reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in neural tissues . This distribution is critical for its pharmacological effects, as it ensures that the compound reaches its target receptors and exerts its biochemical actions .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cytoplasm and membrane-bound compartments. The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as synaptic vesicles and the endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with its target receptors and enzymes effectively .

properties

IUPAC Name

methyl N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-15(22)20-14-17-9(8-24-14)6-13(21)16-7-12-18-10-4-2-3-5-11(10)19-12/h2-5,8H,6-7H2,1H3,(H,16,21)(H,18,19)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGADISCQZIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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